6H,6'H-7,7'-biimidazo[4,5-e][2,1,3]benzothiadiazole
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Overview
Description
6H,6’H-7,7’-biimidazo[4,5-e][2,1,3]benzothiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by its unique structure, which includes two imidazole rings fused to a benzothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H,6’H-7,7’-biimidazo[4,5-e][2,1,3]benzothiadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine can yield benzothiadiazole derivatives . Further modifications and cyclization steps are required to introduce the imidazole rings and achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6H,6’H-7,7’-biimidazo[4,5-e][2,1,3]benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzothiadiazole compounds.
Scientific Research Applications
6H,6’H-7,7’-biimidazo[4,5-e][2,1,3]benzothiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6H,6’H-7,7’-biimidazo[4,5-e][2,1,3]benzothiadiazole involves its interaction with specific molecular targets and pathways. Its electronic properties allow it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with cellular components, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog with similar electronic properties.
4,7-Dibromo-2,1,3-benzothiadiazole: Used as a building block in the synthesis of larger molecules and conductive polymers.
Uniqueness
6H,6’H-7,7’-biimidazo[4,5-e][2,1,3]benzothiadiazole is unique due to its fused imidazole rings, which enhance its electronic properties and make it suitable for advanced applications in materials science and electronics.
Properties
Molecular Formula |
C14H6N8S2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
7-(3H-imidazo[4,5-e][2,1,3]benzothiadiazol-7-yl)-3H-imidazo[4,5-e][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C14H6N8S2/c1-3-7-11(21-23-19-7)9-5(1)15-13(17-9)14-16-6-2-4-8-12(10(6)18-14)22-24-20-8/h1-4,19-20H |
InChI Key |
DOKRSLPCYIQOPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NSN2)C3=NC(=NC3=C1)C4=NC5=CC=C6C(=NSN6)C5=N4 |
Origin of Product |
United States |
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